Cas no 503292-68-0 (ethyl 4-chloro-2-sulfanylbenzoate)

ethyl 4-chloro-2-sulfanylbenzoate 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 4-chloro-2-mercapto-, ethyl ester
- ethyl 4-chloro-2-sulfanylbenzoate
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ethyl 4-chloro-2-sulfanylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-49272910-10.0g |
ethyl 4-chloro-2-sulfanylbenzoate |
503292-68-0 | 95% | 10.0g |
$2708.0 | 2023-01-31 | |
Enamine | BBV-49272910-1.0g |
ethyl 4-chloro-2-sulfanylbenzoate |
503292-68-0 | 95% | 1.0g |
$821.0 | 2023-01-31 | |
Enamine | BBV-49272910-2.5g |
ethyl 4-chloro-2-sulfanylbenzoate |
503292-68-0 | 95% | 2.5g |
$1701.0 | 2023-10-28 | |
Enamine | BBV-49272910-5g |
ethyl 4-chloro-2-sulfanylbenzoate |
503292-68-0 | 95% | 5g |
$2154.0 | 2023-10-28 | |
Enamine | BBV-49272910-1g |
ethyl 4-chloro-2-sulfanylbenzoate |
503292-68-0 | 95% | 1g |
$821.0 | 2023-10-28 | |
Enamine | BBV-49272910-5.0g |
ethyl 4-chloro-2-sulfanylbenzoate |
503292-68-0 | 95% | 5.0g |
$2154.0 | 2023-01-31 | |
Enamine | BBV-49272910-10g |
ethyl 4-chloro-2-sulfanylbenzoate |
503292-68-0 | 95% | 10g |
$2708.0 | 2023-10-28 |
ethyl 4-chloro-2-sulfanylbenzoate 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
ethyl 4-chloro-2-sulfanylbenzoateに関する追加情報
Introduction to Ethyl 4-Chloro-2-Sulfanylbenzoate (CAS No. 503292-68-0)
Ethyl 4-chloro-2-sulfanylbenzoate, identified by its CAS number 503292-68-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of benzoate derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.
The molecular structure of ethyl 4-chloro-2-sulfanylbenzoate consists of a benzoic acid core substituted with a chlorine atom at the 4-position and a sulfanyl group at the 2-position, further esterified with an ethyl group. This unique arrangement of functional groups imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a candidate for various pharmacological studies.
In recent years, there has been growing interest in benzoate derivatives due to their reported biological activities. Specifically, compounds containing both chloro and sulfanyl substituents have shown promise in various therapeutic applications. Ethyl 4-chloro-2-sulfanylbenzoate has been studied for its potential role in modulating inflammatory pathways and its antimicrobial properties. These findings are particularly relevant in the context of developing novel treatments for chronic inflammatory diseases and infections.
One of the most compelling aspects of ethyl 4-chloro-2-sulfanylbenzoate is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structural features to design and synthesize novel molecules with enhanced pharmacological profiles. For instance, modifications of the benzoate core have led to the development of compounds with improved binding affinity to target enzymes and receptors. This underscores the importance of ethyl 4-chloro-2-sulfanylbenzoate in the discovery and development of new drugs.
The synthesis of ethyl 4-chloro-2-sulfanylbenzoate involves multi-step organic reactions, typically starting from commercially available precursors such as chlorobenzene and sulfur-containing compounds. The process often requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and sustainable production methods, aligning with the broader goals of green chemistry.
From a pharmaceutical perspective, ethyl 4-chloro-2-sulfanylbenzoate has been investigated for its potential role in treating neurological disorders. Preliminary studies suggest that it may interact with specific neurotransmitter systems, offering a new avenue for therapeutic intervention. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-activity relationship (SAR) studies, which are crucial for understanding drug mechanisms and optimizing drug design.
The compound's chemical stability and solubility profile also make it suitable for various formulation strategies. For example, its ability to dissolve in both polar and non-polar solvents allows for flexible administration routes, including oral and topical formulations. This flexibility is essential for developing drugs that can be tailored to specific patient needs.
In conclusion, ethyl 4-chloro-2-sulfanylbenzoate (CAS No. 503292-68-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its reported biological activities, make it a valuable tool for medicinal chemists. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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